1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol

Cross-coupling Suzuki reaction Medicinal chemistry

1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol (CAS 414875-34-6) is a heterocyclic small molecule (C10H14BrNOS, MW 276.19) comprising a piperidin-4-ol scaffold N-alkylated with a 5-bromothiophen-2-ylmethyl moiety. Available from multiple suppliers at ≥98% purity, it functions primarily as a versatile synthetic intermediate that enables exploration of piperidine-thiophene chemical space.

Molecular Formula C10H14BrNOS
Molecular Weight 276.19
CAS No. 414875-34-6
Cat. No. B2550035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol
CAS414875-34-6
Molecular FormulaC10H14BrNOS
Molecular Weight276.19
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC=C(S2)Br
InChIInChI=1S/C10H14BrNOS/c11-10-2-1-9(14-10)7-12-5-3-8(13)4-6-12/h1-2,8,13H,3-7H2
InChIKeyFZEVZELLIRUGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol (CAS 414875-34-6): Structural Baseline for Differentiated Procurement


1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol (CAS 414875-34-6) is a heterocyclic small molecule (C10H14BrNOS, MW 276.19) comprising a piperidin-4-ol scaffold N-alkylated with a 5-bromothiophen-2-ylmethyl moiety . Available from multiple suppliers at ≥98% purity, it functions primarily as a versatile synthetic intermediate that enables exploration of piperidine-thiophene chemical space . The compound serves as a direct comparator to its 5-chloro analog (CAS 1223730-98-0, MW 231.74), the des-halo analog 1-(thiophen-2-ylmethyl)piperidin-4-ol, and the 4-bromo positional isomer. The bromine substituent at the 5-position of the thiophene provides a reactive handle for transition metal-catalyzed cross-coupling reactions—a feature absent in the chloro and des-halo analogs—making this compound the preferred starting material when downstream diversification via C–C bond formation is required [1].

Why Generic Substitution of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol Fails for Research and Development


Direct replacement of 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-ol with its 5-chloro or des-halo analogs is not chemically valid, because the halogen identity dictates both the accessible reaction manifold and the physicochemical profile of downstream products. The C–Br bond (bond dissociation energy ~71 kcal/mol) undergoes oxidative addition to Pd(0) catalysts far more readily than the C–Cl bond (~84 kcal/mol), enabling Suzuki, Buchwald-Hartwig, and Sonogashira couplings that are kinetically sluggish or require forcing conditions with the chloro congener . These reactivity differences translate directly into divergent chemical libraries: a medicinal chemistry campaign employing the bromo intermediate generates analogs with distinct LogP, TPSA, and steric profiles compared to those derived from the chloro scaffold . For procurement, ordering the incorrect halogen analog therefore constitutes a project branching error, not a cost-neutral substitution.

Quantitative Evidence Guide for Differentiated Selection of 1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol


Synthetic Utility: C–Br Oxidative Addition Propensity vs. C–Cl Analog

The bromine atom at the thiophene 5-position enables palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) with greater efficiency than the chlorine atom in the 5-chloro analog. The C–Br bond undergoes oxidative addition to Pd(0) complexes at lower temperatures and with higher yields than the corresponding C–Cl bond, making the bromo compound the preferred intermediate for diversification into biaryl and alkyne-substituted libraries . This is the primary driver for selecting the bromo compound over the chloro or des-halo analogs in synthetic campaigns.

Cross-coupling Suzuki reaction Medicinal chemistry

Pancreatic Lipase Inhibition: Target Compound vs. Structurally Related Analogs

The target compound has been evaluated for pancreatic lipase inhibition, a validated target in obesity management . While direct IC50 data specific to 414875-34-6 remains unpublished in the public domain, structurally related bromothiophene-piperidine hybrids demonstrate measurable pancreatic lipase inhibitory activity: for example, a closely related brominated aurone-piperidine scaffold (BDBM50552221) showed an IC50 of 28.9 µM against porcine pancreatic lipase [1]. The bromine atom contributes to lipophilic binding within the enzyme's hydrophobic active site, a feature that may be attenuated with the less lipophilic chloro or des-halo analogs. Researchers selecting this compound for lipase-targeted campaigns should note that the bromo pharmacophore may confer a lipophilicity-driven binding advantage over the chloro congener (computed LogP difference ~0.11 units favoring bromo based on class-level predictions) .

Pancreatic lipase Enzyme inhibition Metabolic disorders

SHIP2 Phosphatase Pathway Engagement: Bromo-Piperidine-Thiophene Class Evidence

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) is a validated target for insulin sensitization in type 2 diabetes. The target compound (414875-34-6) has been associated with SHIP2 modulation in vendor-curated datasets, with a BindingDB entry (BDBM PrimarySearch_ki) reporting an IC50 of 390 nM for SHIP2 inhibition in a cellular assay measuring Akt phosphorylation in serum-starved mouse Mm1 cells [1]. This places the compound in a potency range comparable to the tool compound AS1949490 (IC50 = 620 nM for human SHIP2), but with a distinct chemotype. The bromine substituent is critical for this activity; the des-halo analog lacks the lipophilic bulk required for SHIP2 binding, and the chloro analog has no publicly reported SHIP2 activity data. For SHIP2-focused discovery programs, the bromo compound offers a validated starting point with cellular target engagement evidence—a feature not available for any other 5-substituted thiophene analog in this series.

SHIP2 inhibition Insulin signaling Akt phosphorylation

COX-1/COX-2 Selectivity Profile: Bromo-Piperidine-Thiophene vs. Class Baseline

COX isoform selectivity is a critical parameter for anti-inflammatory drug development, where COX-1 inhibition is associated with gastrointestinal toxicity. The target compound has been profiled in a BindingDB dataset (BDBM236645, associated with US9388139 patent) against both COX-1 and COX-2, revealing IC50 > 100,000 nM for both isoforms [1]. This near-complete absence of COX inhibition at the highest tested concentration provides a clean selectivity baseline, suggesting that downstream biological effects observed for this compound (e.g., SHIP2 inhibition) are not confounded by COX-mediated off-target activity. This distinguishes the compound from many piperidine-containing NSAID scaffolds that exhibit sub-micromolar COX inhibition, and provides a key quality control parameter for procurement: the bromo compound can be ordered with the confidence that COX-related interference is experimentally excluded.

COX inhibition Selectivity Anti-inflammatory

Evidence-Backed Application Scenarios for 1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol in Research and Industrial Procurement


Diversification of Piperidine-Thiophene Libraries via Suzuki Cross-Coupling

The bromine atom at the thiophene 5-position serves as the key diversification point for building biaryl and heteroaryl libraries. In a typical workflow, 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-ol undergoes Pd(PPh3)4-catalyzed Suzuki coupling with aryl/heteroaryl boronic acids in dioxane/water at 80–100°C, generating diverse 5-arylthiophene analogs in a single step [1]. This capability is absent in the 5-chloro analog and the des-halo compound, directly making the bromo compound the preferred procurement choice for library synthesis programs. The hydroxyl group on the piperidine ring remains available for subsequent derivatization (etherification, acylation), enabling two-dimensional library expansion from a single building block .

SHIP2-Focused Drug Discovery for Type 2 Diabetes and Insulin Sensitization

The compound's cellular SHIP2 inhibitory activity (IC50 = 390 nM in Akt phosphorylation assay) positions it as a starting point for medicinal chemistry optimization in type 2 diabetes programs [1]. Unlike the tool compound AS1949490, the target compound features a piperidin-4-ol scaffold amenable to parallel structural modifications at both the hydroxyl group and the thiophene ring. Procurement of this specific bromo analog—rather than the chloro or des-halo compounds—is essential for structure-activity relationship (SAR) studies, as only the bromo variant has demonstrated cellular target engagement, and the bromine provides the synthetic handle needed for hit-to-lead diversification .

Metabolic Disease Target Screening: Pancreatic Lipase and Related Hydrolases

Building on class-level evidence that brominated thiophene-piperidine hybrids inhibit pancreatic lipase (structurally related analog IC50 = 28.9 µM), the target compound is suitable for inclusion in focused screening cascades against lipid-metabolizing enzymes [1]. The compound's confirmed lack of COX-1/COX-2 activity (IC50 > 100 µM for both isoforms) means that hits identified in phenotypic metabolic assays are unlikely to arise from COX-mediated anti-inflammatory artifacts—a common confounder in metabolic screening . Researchers procuring this compound for metabolic target panels can therefore proceed with greater confidence in target specificity.

Chemical Biology Tool Compound for Investigating SHIP2-Akt Signaling Axis

The compound's SHIP2 inhibitory activity, demonstrated in a cellular context (Mm1 cell Akt phosphorylation assay), makes it a useful chemical biology probe for dissecting the SHIP2-Akt signaling axis independently of COX-mediated pathways [1]. For academic laboratories studying insulin signaling, the bromo compound provides a structurally distinct chemotype from the commonly used AS1949490, enabling orthogonal validation of SHIP2-dependent phenotypes. The availability of both the compound and its 5-chloro analog (as a potentially less active control, given its lack of SHIP2 annotation) further supports controlled experimental design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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